1-(1-(Indolizine-2-carbonyl)piperidin-4-yl)-3-methylimidazolidine-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1-(Indolizine-2-carbonyl)piperidin-4-yl)-3-methylimidazolidine-2,4-dione, commonly known as IPI-504, is a small molecule drug candidate that belongs to the class of heat shock protein 90 (Hsp90) inhibitors. It has shown promising results in preclinical studies as a potential treatment for cancer and other diseases. The purpose of
Mécanisme D'action
IPI-504 functions as an inhibitor of 1-(1-(Indolizine-2-carbonyl)piperidin-4-yl)-3-methylimidazolidine-2,4-dione, a molecular chaperone protein that is involved in the folding and stabilization of many client proteins, including oncogenic signaling proteins. By inhibiting this compound, IPI-504 destabilizes these client proteins, leading to their degradation and subsequent inhibition of cancer cell growth and survival.
Biochemical and Physiological Effects:
IPI-504 has been shown to induce apoptosis (programmed cell death) in cancer cells and inhibit tumor growth in preclinical models. It has also been shown to modulate various signaling pathways involved in cancer progression, including the PI3K/AKT/mTOR and MAPK/ERK pathways.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of IPI-504 is its potent anti-tumor activity and ability to enhance the efficacy of other cancer therapies. However, its use in lab experiments is limited by its low solubility in water and its potential toxicity at high concentrations.
Orientations Futures
Future research directions for IPI-504 include the development of more potent and selective 1-(1-(Indolizine-2-carbonyl)piperidin-4-yl)-3-methylimidazolidine-2,4-dione inhibitors, as well as the investigation of its potential use in combination with other cancer therapies. In addition, further studies are needed to better understand the mechanism of action of IPI-504 and its potential use in the treatment of other diseases beyond cancer.
Méthodes De Synthèse
The synthesis of IPI-504 involves a multi-step process that starts with the reaction of 2-aminoindole with ethyl 2-bromoacetate to form 2-(2-bromoacetyl)indole. The bromine atom is then substituted with a piperidine ring through a nucleophilic substitution reaction using piperidine. The resulting compound is further reacted with 2,4-thiazolidinedione and methyl isocyanate to form the final product, IPI-504.
Applications De Recherche Scientifique
IPI-504 has been extensively studied in preclinical models of cancer, neurodegenerative diseases, and other conditions. It has shown potent anti-tumor activity in various cancer cell lines, including breast, lung, prostate, and colon cancer. In addition, IPI-504 has been shown to enhance the efficacy of other cancer therapies, such as radiation and chemotherapy.
Propriétés
IUPAC Name |
1-[1-(indolizine-2-carbonyl)piperidin-4-yl]-3-methylimidazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O3/c1-19-16(23)12-22(18(19)25)14-5-8-20(9-6-14)17(24)13-10-15-4-2-3-7-21(15)11-13/h2-4,7,10-11,14H,5-6,8-9,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UISRPBQKUUSVMJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CN(C1=O)C2CCN(CC2)C(=O)C3=CN4C=CC=CC4=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.